N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Overview
Description
PF-06471553 is a potent, selective, and orally available inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). This enzyme plays a crucial role in lipid metabolism by catalyzing the acylation of monoacylglycerol to diacylglycerol, which is a key step in the biosynthesis of triacylglycerol. PF-06471553 has shown significant potential in scientific research, particularly in the fields of endocrinology and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06471553 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PF-06471553 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PF-06471553 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced analogs of PF-06471553 .
Scientific Research Applications
PF-06471553 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of MGAT3 in lipid metabolism and to develop new inhibitors with improved potency and selectivity.
Biology: Employed in cellular and molecular biology studies to investigate the physiological functions of MGAT3 and its impact on lipid homeostasis.
Medicine: Explored as a potential therapeutic agent for the treatment of metabolic diseases such as diabetes mellitus type 2, dyslipidemia, and hepatic steatosis.
Industry: Utilized in the development of new drugs targeting lipid metabolism pathways and in the production of bioactive compounds for pharmaceutical applications
Mechanism of Action
PF-06471553 exerts its effects by selectively inhibiting the activity of monoacylglycerol acyltransferase 3. This inhibition disrupts the acylation of monoacylglycerol to diacylglycerol, thereby reducing the biosynthesis of triacylglycerol. The molecular targets of PF-06471553 include the active site of MGAT3, where it binds and prevents the enzyme from catalyzing its substrate. This inhibition leads to a decrease in lipid accumulation and has potential therapeutic benefits for metabolic diseases .
Comparison with Similar Compounds
PF-06471553 is unique in its high selectivity and potency as an MGAT3 inhibitor. Compared to other similar compounds, it exhibits greater in vitro and in vivo efficacy, making it a valuable tool for scientific research and potential therapeutic applications. Some similar compounds include:
PF-04620110: A diacylglycerol acyltransferase 1 (DGAT1) inhibitor with different selectivity and potency profiles.
MGAT2 Inhibitors: Compounds targeting monoacylglycerol acyltransferase 2, which have distinct biological effects compared to MGAT3 inhibitors .
Properties
IUPAC Name |
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCLNMCJWKTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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